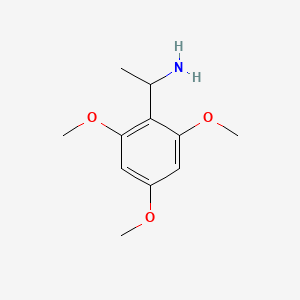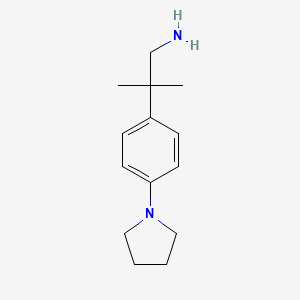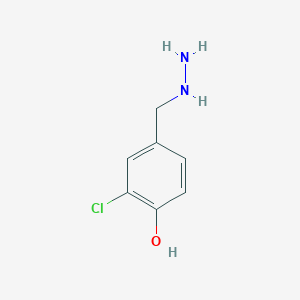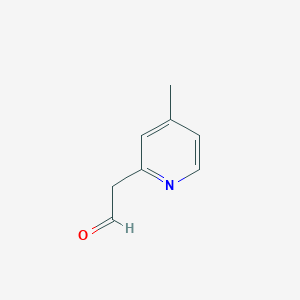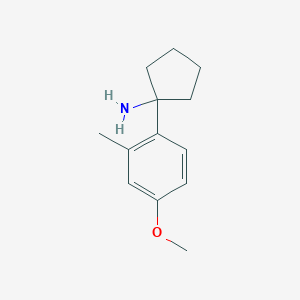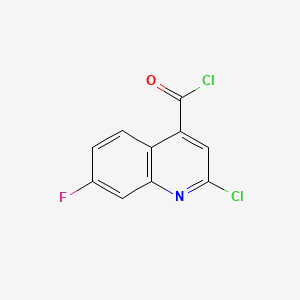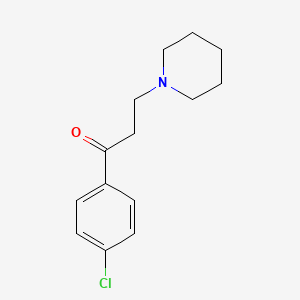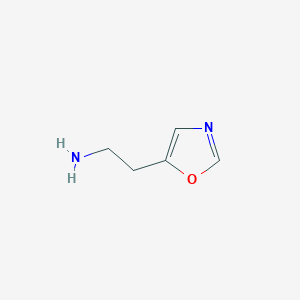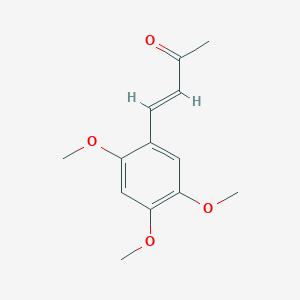
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₆O₄ It is characterized by the presence of a trimethoxyphenyl group attached to a butenone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and acetone.
Aldol Condensation: The key step is an aldol condensation reaction between 2,4,5-trimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired butenone structure.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the aldol condensation process. The use of catalysts and controlled reaction environments can further improve the scalability and cost-effectiveness of the production.
化学反応の分析
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol or butane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one: Similar structure but with different substitution pattern on the phenyl ring.
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one: Another isomer with different methoxy group positions.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methoxy groups can significantly affect the compound’s chemical and physical properties, making it distinct from its isomers.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
(E)-4-(2,4,5-trimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h5-8H,1-4H3/b6-5+ |
InChIキー |
RVJHEDDPVRNHMB-AATRIKPKSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC |
正規SMILES |
CC(=O)C=CC1=CC(=C(C=C1OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


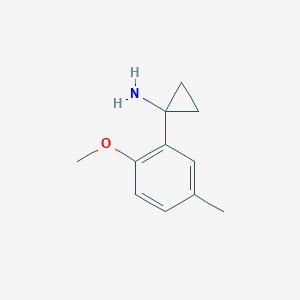
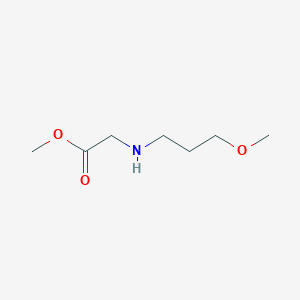
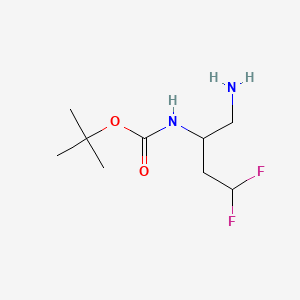
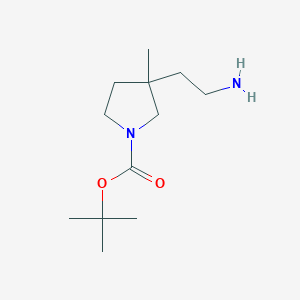
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)
